Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester
Description
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is a structurally complex benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a sulfur-linked substituent at the para position of the benzene ring. The sulfur atom connects the benzoic acid core to a 2-hexyl-4,5-dimethylphenyl group, introducing significant steric bulk and lipophilicity. Below, we compare its inferred characteristics with structurally analogous compounds documented in the literature.
Properties
CAS No. |
638199-64-1 |
|---|---|
Molecular Formula |
C22H28O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H28O2S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)25-20-12-10-18(11-13-20)22(23)24-4/h10-15H,5-9H2,1-4H3 |
InChI Key |
OKZFXYFUSWRLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The thioether group can interact with biological molecules, potentially leading to the modulation of enzymatic activities or signaling pathways. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thio-Containing Benzoic Acid Esters
Compounds with sulfur linkages exhibit distinct electronic and steric effects. Key examples include:
Benzoic acid, 2,5-difluoro-4-(methylthio)-, methyl ester (CAS 918967-69-8) Molecular Formula: C₉H₈F₂O₂S Molecular Weight: 218.22 g/mol Substituents: Fluorine atoms at positions 2 and 5, methylthio group at position 4. The methylthio group is smaller, reducing steric hindrance .
Benzoic acid, 2-[[(4-methylphenyl)thio]carbonyl]-, methyl ester (CAS 42797-32-0)
- Molecular Formula : C₁₆H₁₄O₃S
- Molecular Weight : 286.35 g/mol
- Substituents : Thio-carbonyl group linked to a 4-methylphenyl ring.
- Comparison : The thio-carbonyl moiety introduces conjugation and polarity, contrasting with the thioether linkage in the target compound. This difference may affect solubility and chemical reactivity .
Benzoic acid, 2-fluoro-3-[[(4-methoxyphenyl)methyl]thio]-, ethyl ester (CAS 1359983-12-2)
- Molecular Formula : C₁₇H₁₇FO₃S
- Molecular Weight : 320.38 g/mol
- Substituents : Fluoro group at position 2, (4-methoxybenzyl)thio group at position 3.
- Comparison : The ethyl ester group increases hydrophobicity compared to methyl esters. The methoxybenzyl-thio substituent combines electron-donating (methoxy) and bulky (benzyl) effects, which may mimic the target’s hexyl-dimethylphenyl group in lipophilicity .
Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester (CAS 64148-56-7) Molecular Formula: C₁₀H₁₀O₃S Molecular Weight: 234.25 g/mol Substituents: Methoxythioxomethyl group at position 4.
Methoxy-Substituted Benzoic Acid Esters
Methoxy groups influence electronic properties and solubility:
Benzoic acid, 2,4-dimethoxy-, methyl ester
- Substituents : Methoxy groups at positions 2 and 4.
- Comparison : Methoxy groups are electron-donating, enhancing resonance stability. The absence of sulfur in this compound reduces lipophilicity compared to the target .
Benzoic acid, 2-(acetylamino)-4,5-dimethoxy-, methyl ester (CAS 63190-57-8) Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: N/A Substituents: Acetylamino and dimethoxy groups.
Alkyl-Substituted Benzoic Acid Esters
Simple alkyl esters highlight substituent size effects:
- Butyl benzoate (CAS 136-60-7)
Data Table: Structural and Physical Properties of Analogues
Research Findings and Discussion
- Steric Effects : The target compound’s 2-hexyl-4,5-dimethylphenyl group likely imposes significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller analogues like the methylthio derivative .
- Electronic Effects : Fluorine and methoxy groups in analogues modulate electronic properties, suggesting that the target compound’s sulfur-linked alkyl group may dominate its electronic profile, favoring radical or oxidation reactions.
Biological Activity
Benzoic acid derivatives have garnered attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester is a thioether derivative that may exhibit unique biological properties owing to its structural characteristics. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects.
Antibacterial Activity
Research indicates that benzoic acid derivatives often display significant antibacterial properties. A study evaluated various benzoic acid derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the thioether group significantly enhances antibacterial activity compared to other functional groups.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic acid derivative | Staphylococcus aureus | 50 µg/mL |
| Benzoic acid derivative | E. coli | 100 µg/mL |
The compound exhibited moderate to strong activity against these strains, suggesting its potential as an antibacterial agent .
Anti-inflammatory Activity
In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory applications. A study involving various benzoic acid derivatives highlighted their ability to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Benzoic acid derivative | 45% | 60% |
These findings indicate that the compound may be beneficial in treating inflammatory conditions .
Enzyme Inhibition
The enzyme inhibitory potential of benzoic acid derivatives was also assessed. Specifically, the compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 µM |
| Urease | 30 µM |
The inhibition of AChE suggests potential applications in neurodegenerative diseases such as Alzheimer's, while urease inhibition may have implications for treating urinary tract infections .
Case Studies
- Antibacterial Evaluation : A comprehensive study conducted by researchers involved synthesizing various benzoic acid derivatives, including the methyl ester variant. The synthesized compounds were evaluated for their antibacterial efficacy against clinical isolates of Salmonella typhi and Bacillus subtilis, demonstrating moderate activity with MIC values ranging from 50 to 100 µg/mL .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the benzoic acid derivative resulted in a significant reduction in paw edema compared to control groups. This suggests a potent anti-inflammatory effect that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
